4-Chloro-4'-fluorobiphenyl

Descripción general

Descripción

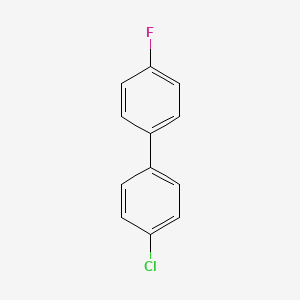

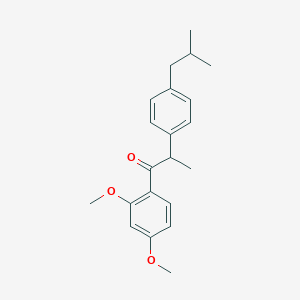

4-Chloro-4’-fluorobiphenyl , also known by its chemical formula C<sub>12</sub>H<sub>8</sub>ClF , is a biphenyl derivative . It consists of two phenyl rings connected by a single bond. The chlorine and fluorine atoms are substituted at the para positions (positions 4 and 4’) on the biphenyl ring system.

Synthesis Analysis

The synthesis of 4-Chloro-4’-fluorobiphenyl involves introducing the chlorine and fluorine substituents onto the biphenyl core. Various synthetic routes exist, including electrophilic aromatic substitution reactions or transition-metal-catalyzed cross-coupling reactions. These methods allow controlled incorporation of the desired halogens.

Molecular Structure Analysis

The molecular structure of 4-Chloro-4’-fluorobiphenyl consists of two phenyl rings (biphenyl) connected by a single bond. The chlorine and fluorine atoms are positioned opposite each other on the biphenyl backbone. The compound’s chemical formula is C<sub>12</sub>H<sub>8</sub>ClF .

Chemical Reactions Analysis

- Halogenation : 4-Chloro-4’-fluorobiphenyl can undergo halogenation reactions, such as chlorination or fluorination, to modify its properties.

- Cross-Coupling Reactions : Palladium-catalyzed Suzuki or Heck reactions can be employed to functionalize the biphenyl core.

- Aryl Grignard Reactions : These reactions allow the introduction of various aryl groups onto the biphenyl scaffold.

Physical And Chemical Properties Analysis

- Melting Point : Approximately 70-72°C .

- Solubility : Insoluble in water but soluble in organic solvents.

- Density : Varies based on crystalline form.

- Boiling Point : Notably higher than room temperature due to its aromatic nature.

Aplicaciones Científicas De Investigación

Photochemical Applications

4-Chloro-4'-fluorobiphenyl is involved in research exploring photochemical processes. Fagnoni et al. (1999) demonstrated the irradiation of 4-chloro-N,N-dimethylaniline in the presence of benzene and alkenes, leading to the formation of 4-(Dimethylamino)biphenyl and other compounds through heterolytic dehalogenation. This study indicates the potential use of 4-Chloro-4'-fluorobiphenyl in synthesizing various organic compounds through photochemical reactions (Fagnoni, Mella, & Albini, 1999).

Environmental Biodegradation

Research by Murphy et al. (2008) on the biphenyl-degrading bacterium Pseudomonas pseudoalcaligenes KF707 revealed its ability to use 4-fluorobiphenyl as a sole carbon and energy source. This study enhances our understanding of the environmental biodegradation of fluorinated biphenyls, potentially impacting the management of fluorinated organic pollutants (Murphy, Quirke, & Balogun, 2008).

Molecular Structure Analysis

Almenningen et al. (1985) conducted a study on the gas-phase electron diffraction structures of 4-fluorobiphenyl and 4-chlorobiphenyl. Their research provides valuable insights into the molecular structures of these compounds, which is crucial for understanding their chemical behavior and potential applications in various fields, including material science and pharmaceuticals (Almenningen, Bastlansen, Gundersen, Samdal, & Skancke, 1985).

Safety And Hazards

- Toxicity : 4-Chloro-4’-fluorobiphenyl is considered toxic. Handle with care.

- Environmental Impact : Proper disposal is crucial to prevent contamination.

- Health Risks : Inhalation or skin contact may cause irritation. Refer to safety data sheets for detailed information.

Direcciones Futuras

Research on 4-Chloro-4’-fluorobiphenyl could explore:

- Biological Activity : Investigate its potential as a drug candidate or ligand.

- Functional Materials : Develop applications in organic electronics or materials science.

- Environmental Fate : Study its behavior in soil and water systems.

Propiedades

IUPAC Name |

1-chloro-4-(4-fluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGSGYOPKPVAPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373941 | |

| Record name | 4-CHLORO-4'-FLUOROBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-4'-fluorobiphenyl | |

CAS RN |

398-22-1 | |

| Record name | 4-CHLORO-4'-FLUOROBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Methylphenyl)phenoxy]propan-2-one](/img/structure/B1620852.png)

![4-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid](/img/structure/B1620862.png)

![3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate](/img/structure/B1620865.png)

![4-methyl-5-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1620866.png)